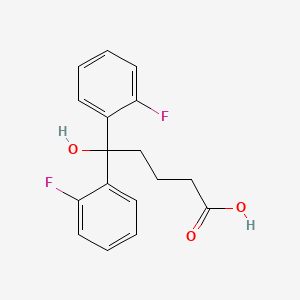
5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid is a synthetic organic compound characterized by the presence of two fluorophenyl groups and a hydroxyvaleric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid typically involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by a series of condensation and reduction reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents
Major Products Formed:
Oxidation: Formation of 5,5-bis(2-Fluorophenyl)-5-oxovaleric Acid.
Reduction: Regeneration of this compound.
Substitution: Various substituted derivatives depending on the electrophilic reagent used
Scientific Research Applications
5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
- 5,5-bis(2-Chlorophenyl)-5-hydroxyvaleric Acid
- 5,5-bis(2-Bromophenyl)-5-hydroxyvaleric Acid
- 5,5-bis(2-Methylphenyl)-5-hydroxyvaleric Acid
Comparison: Compared to its analogs, 5,5-bis(2-Fluorophenyl)-5-hydroxyvaleric Acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16F2O3 |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
5,5-bis(2-fluorophenyl)-5-hydroxypentanoic acid |
InChI |
InChI=1S/C17H16F2O3/c18-14-8-3-1-6-12(14)17(22,11-5-10-16(20)21)13-7-2-4-9-15(13)19/h1-4,6-9,22H,5,10-11H2,(H,20,21) |
InChI Key |
MBEGANVOTREMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCCC(=O)O)(C2=CC=CC=C2F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















